molecular formula C7H8BrNO2 B1378360 5-Bromo-2-methoxypyridine-4-methanol CAS No. 1227589-24-3

5-Bromo-2-methoxypyridine-4-methanol

Cat. No.: B1378360
CAS No.: 1227589-24-3
M. Wt: 218.05 g/mol
InChI Key: FZRPYDVZSSLDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxypyridine-4-methanol is a chemical compound with the molecular formula C6H6BrNO. It is a halogenated heterocycle that contains a bromine atom, a methoxy group, and a hydroxyl group attached to a pyridine ring. This compound is used as a building block in various chemical syntheses and has applications in medicinal chemistry and pharmaceutical research .

Mechanism of Action

Target of Action

5-Bromo-2-methoxypyridine-4-methanol is primarily used as a building block in the synthesis of more complex molecules. It has been identified as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist . The αvβ3 antagonist targets integrin receptors, which play a crucial role in angiogenesis, while the somatostatin sst3 receptor antagonist targets somatostatin receptors, which are involved in the regulation of endocrine and nervous system functions .

Mode of Action

It’s known that it can participate in suzuki–miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds. In these reactions, the compound interacts with a palladium catalyst and an organoboron reagent to form new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the final compounds it helps synthesize. For instance, when used to synthesize an αvβ3 antagonist, it may affect angiogenesis pathways. When used in the synthesis of a somatostatin sst3 receptor antagonist, it may influence various hormonal regulation pathways .

Result of Action

The molecular and cellular effects of this compound are also dependent on the final compounds it helps synthesize. For example, an αvβ3 antagonist could inhibit angiogenesis, affecting the growth of tumors, while a somatostatin sst3 receptor antagonist could influence hormone secretion .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methoxypyridine-4-methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist . These interactions highlight its importance in modulating biochemical pathways and influencing biological processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in the synthesis of somatostatin receptor antagonists suggests its potential impact on cell signaling pathways related to hormone regulation and neurotransmission . Additionally, its interactions with specific receptors and enzymes can lead to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its structure allows it to interact with specific binding sites on enzymes and receptors, leading to the modulation of their activity. For example, its role in the synthesis of somatostatin receptor antagonists involves binding to the receptor and inhibiting its activity, thereby affecting downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Its role in the synthesis of receptor antagonists suggests its involvement in pathways related to neurotransmission and hormone regulation. Additionally, the compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of the compound is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell, as it interacts with specific biomolecules in different subcellular compartments. This localization is essential for its role in modulating biochemical pathways and cellular processes .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxypyridine-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methoxypyridine-4-methanol is unique due to the presence of both a methoxy group and a hydroxyl group on the pyridine ring, which provides distinct reactivity and functionalization opportunities compared to other similar compounds. This unique structure allows for specific interactions with biological targets and enables the synthesis of diverse derivatives for various applications .

Properties

IUPAC Name

(5-bromo-2-methoxypyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRPYDVZSSLDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methoxypyridine-4-methanol
Reactant of Route 2
5-Bromo-2-methoxypyridine-4-methanol
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-methoxypyridine-4-methanol
Reactant of Route 4
5-Bromo-2-methoxypyridine-4-methanol
Reactant of Route 5
5-Bromo-2-methoxypyridine-4-methanol
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methoxypyridine-4-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.